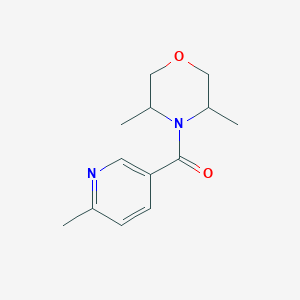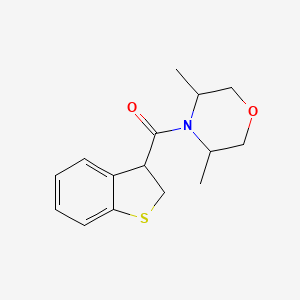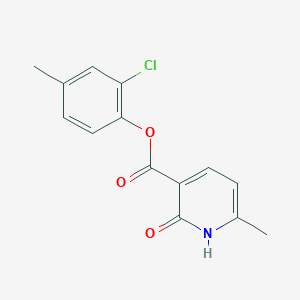![molecular formula C17H21N3O2 B7593122 [3-(2-Methoxyphenyl)-1-methylpyrazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B7593122.png)
[3-(2-Methoxyphenyl)-1-methylpyrazol-4-yl]-piperidin-1-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(2-Methoxyphenyl)-1-methylpyrazol-4-yl]-piperidin-1-ylmethanone, also known as MPMP, is a chemical compound that has been studied for its potential applications in scientific research.
作用機序
The mechanism of action of [3-(2-Methoxyphenyl)-1-methylpyrazol-4-yl]-piperidin-1-ylmethanone is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. This receptor is located in the endoplasmic reticulum of cells and is involved in various cellular processes. [3-(2-Methoxyphenyl)-1-methylpyrazol-4-yl]-piperidin-1-ylmethanone has been shown to bind to the sigma-1 receptor and modulate its activity, which may have downstream effects on cellular signaling.
Biochemical and Physiological Effects:
[3-(2-Methoxyphenyl)-1-methylpyrazol-4-yl]-piperidin-1-ylmethanone has been shown to have various biochemical and physiological effects in cellular and animal models. It has been reported to modulate calcium signaling, which may have implications for cellular processes such as apoptosis and autophagy. [3-(2-Methoxyphenyl)-1-methylpyrazol-4-yl]-piperidin-1-ylmethanone has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
[3-(2-Methoxyphenyl)-1-methylpyrazol-4-yl]-piperidin-1-ylmethanone has several advantages for use in lab experiments. It is a selective ligand for the sigma-1 receptor, which makes it a useful tool for studying the function of this receptor. It has also been shown to have low toxicity in animal models, which makes it a safer alternative to other sigma-1 receptor ligands. However, [3-(2-Methoxyphenyl)-1-methylpyrazol-4-yl]-piperidin-1-ylmethanone has some limitations, including its limited solubility in aqueous solutions and its relatively short half-life in vivo.
将来の方向性
There are several future directions for research on [3-(2-Methoxyphenyl)-1-methylpyrazol-4-yl]-piperidin-1-ylmethanone. One area of interest is its potential therapeutic applications in neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as a tool for studying the sigma-1 receptor and its downstream signaling pathways. Additionally, further studies are needed to fully understand the mechanism of action of [3-(2-Methoxyphenyl)-1-methylpyrazol-4-yl]-piperidin-1-ylmethanone and its effects on cellular processes.
合成法
The synthesis of [3-(2-Methoxyphenyl)-1-methylpyrazol-4-yl]-piperidin-1-ylmethanone involves the reaction of 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid with piperidine and thionyl chloride. The resulting product is then treated with methylamine to yield [3-(2-Methoxyphenyl)-1-methylpyrazol-4-yl]-piperidin-1-ylmethanone. This synthesis method has been reported in the literature and has been used by researchers to obtain [3-(2-Methoxyphenyl)-1-methylpyrazol-4-yl]-piperidin-1-ylmethanone for their studies.
科学的研究の応用
[3-(2-Methoxyphenyl)-1-methylpyrazol-4-yl]-piperidin-1-ylmethanone has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been reported to have an affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes, including neuronal signaling and calcium regulation. [3-(2-Methoxyphenyl)-1-methylpyrazol-4-yl]-piperidin-1-ylmethanone has been shown to modulate the activity of the sigma-1 receptor, which may have implications for the treatment of neurological disorders.
特性
IUPAC Name |
[3-(2-methoxyphenyl)-1-methylpyrazol-4-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-19-12-14(17(21)20-10-6-3-7-11-20)16(18-19)13-8-4-5-9-15(13)22-2/h4-5,8-9,12H,3,6-7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKNLZRRJYJEQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=CC=C2OC)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Methoxyphenyl)-1-methylpyrazol-4-yl]-piperidin-1-ylmethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Fluoro-4-[(5-methylpyridin-2-yl)oxymethyl]benzonitrile](/img/structure/B7593043.png)
![1-[(5-Fluoro-2-methoxyphenyl)methyl]-3,5-dimethylpyrazole](/img/structure/B7593046.png)
![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-6-imidazol-1-ylpyrimidine](/img/structure/B7593062.png)
![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-1-phenylcyclopropane-1-carboxamide](/img/structure/B7593068.png)


![(3,5-dimethylmorpholin-4-yl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B7593086.png)

![(3,5-Dimethylmorpholin-4-yl)-[2-(4-fluorophenyl)cyclopropyl]methanone](/img/structure/B7593098.png)

![N-[1-(2,5-difluorophenyl)propyl]-3-ethoxypropanamide](/img/structure/B7593116.png)
![[3-Hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7593124.png)
![[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]-(1H-indazol-7-yl)methanone](/img/structure/B7593129.png)
